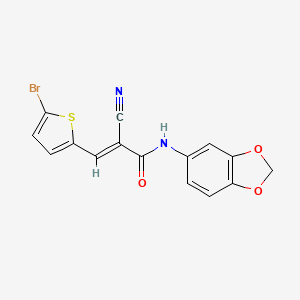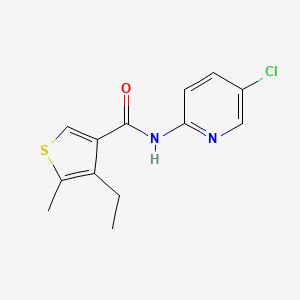![molecular formula C20H24N2O2 B4804680 2-[(4-phenylbutanoyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B4804680.png)
2-[(4-phenylbutanoyl)amino]-N-(propan-2-yl)benzamide
Descripción general
Descripción
2-[(4-phenylbutanoyl)amino]-N-(propan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides.
Métodos De Preparación
The synthesis of 2-[(4-phenylbutanoyl)amino]-N-(propan-2-yl)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid pathway provides a high yield and eco-friendly process. The reaction is typically performed at high temperatures, often exceeding 180°C, which may not be compatible with all functionalized molecules .
Análisis De Reacciones Químicas
2-[(4-phenylbutanoyl)amino]-N-(propan-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
2-[(4-phenylbutanoyl)amino]-N-(propan-2-yl)benzamide has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In medicinal chemistry, it serves as a lead compound for the development of new drugs with improved pharmacological properties. The compound has also been investigated for its potential use in drug discovery, as it can inhibit the activity of certain enzymes or proteins, such as cyclooxygenase-2, which plays a key role in the inflammatory response. Additionally, it has shown promise in inhibiting the replication of certain viruses, including herpes simplex virus and human cytomegalovirus.
Mecanismo De Acción
The mechanism of action of 2-[(4-phenylbutanoyl)amino]-N-(propan-2-yl)benzamide is not fully understood. it is suggested that the compound may exert its biological effects by inhibiting the activity of specific enzymes or proteins. For example, it has been found to inhibit cyclooxygenase-2, an enzyme involved in the inflammatory response. The compound also induces apoptosis, or programmed cell death, in cancer cells and inhibits their proliferation by arresting the cell cycle at the G1 phase. Furthermore, it reduces the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Comparación Con Compuestos Similares
2-[(4-phenylbutanoyl)amino]-N-(propan-2-yl)benzamide can be compared with other benzamide derivatives, such as N-(4-(quinazolin-2-yl)phenyl)benzamide . While both compounds exhibit significant biological activities, this compound is unique in its ability to inhibit cyclooxygenase-2 and its potential antiviral properties. Other similar compounds include N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide, which has been studied for its spasmolytic activity and complexation with copper .
Propiedades
IUPAC Name |
2-(4-phenylbutanoylamino)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)21-20(24)17-12-6-7-13-18(17)22-19(23)14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13,15H,8,11,14H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZZZNLEORSPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4804605.png)
![7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4804610.png)
![methyl 2-{[({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4804617.png)

![(2E)-3-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B4804625.png)

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4804632.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-N'-phenylurea](/img/structure/B4804642.png)
![methyl 4-ethyl-2-({[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4804643.png)
![5-(2-furyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4804655.png)
![1-[5-(2-naphthyloxy)pentyl]piperidine](/img/structure/B4804667.png)
![2-(benzylthio)-5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazole](/img/structure/B4804677.png)
![2-pyridin-4-yl-7-(pyridin-3-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4804678.png)
![3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide](/img/structure/B4804692.png)
